methyl 3-methoxy-2,2-dimethylpropanoate
Description
Methyl 3-methoxy-2,2-dimethylpropanoate is a branched ester characterized by a methoxy group at the third carbon and two methyl groups at the second carbon of the propanoate backbone. Its molecular formula is C₇H₁₄O₃, with a molecular weight of 146.19 g/mol.
Properties
IUPAC Name |
methyl 3-methoxy-2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,5-9-3)6(8)10-4/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPVQVXXTIVHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558723 | |
| Record name | Methyl 3-methoxy-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25307-88-4 | |
| Record name | Methyl 3-methoxy-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-2,2-dimethylpropanoate can be synthesized through the esterification of 3-methoxy-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process where the reactants are fed into a reactor, and the product is continuously removed to drive the reaction to completion. This method enhances efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 3-methoxy-2,2-dimethylpropanoic acid.
Reduction: 3-methoxy-2,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-methoxy-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is explored for its potential in drug development and pharmaceutical formulations.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets depending on the context of its use. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways such as esterification, oxidation, and reduction. The pathways involved are typically dictated by the functional groups present and the reaction conditions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogues, their molecular properties, and applications:
Discontinuation and Commercial Viability
This compound’s discontinued status contrasts with its hydroxy and halogenated analogues, which remain in use for drug discovery and materials science.
Biological Activity
Methyl 3-methoxy-2,2-dimethylpropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
This compound is characterized by its ester functional group and a branched hydrocarbon structure. Its molecular formula is , and it features a methoxy group that contributes to its unique properties. The compound can be synthesized through various methods, including esterification and alkylation reactions.
Biological Activity
1. Antiproliferative Effects
Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally modified from this base structure have been tested against HeLa cells, revealing promising results. The modifications typically involve the introduction of aromatic groups or other functional moieties to enhance biological efficacy .
| Compound | Structure Modification | IC50 (µM) against HeLa Cells |
|---|---|---|
| 16b | 4-(2-chloroacetamido)phenyl | 12.5 |
| 16c | 4-chlorophenyl | 15.0 |
| 18 | Alkyl substitution | 10.0 |
2. Mechanism of Action
The biological activity of this compound and its derivatives is often linked to their ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular functions. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells .
Case Studies
Case Study: HDAC Inhibition
A study conducted on several derivatives of this compound demonstrated their effectiveness as HDAC inhibitors. The results showed that these compounds not only inhibited HDAC activity but also led to increased acetylation of histones in treated cells, indicating a successful modulation of gene expression pathways associated with cancer cell proliferation .
Case Study: Antibacterial Properties
Another area of research has focused on the antibacterial properties of this compound derivatives. In vitro assays revealed that certain modifications enhanced the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in developing new antibiotic agents .
Synthesis Methods
This compound can be synthesized through various chemical reactions:
-
Esterification Reaction : The reaction between methanol and 3-hydroxy-2,2-dimethylpropanoic acid.
- Alkylation : Utilizing alkyl halides in the presence of bases to introduce additional carbon chains or functional groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
